molecular formula C7H3BrF3N3OS B13907324 6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13907324
M. Wt: 314.08 g/mol
InChI Key: SQWGZXSOMHSZRR-UHFFFAOYSA-N
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Description

6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the thiadiazolo[3,2-a]pyrimidine core. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves a multicomponent reaction. One common method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction is carried out in ethanol solvent at room temperature, resulting in high yields of the desired product . The advantages of this method include rapid synthesis, mild reaction conditions, and eco-friendliness.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of green synthesis principles and efficient catalysts, such as vanadium oxide on fluorapatite, can be adapted for large-scale production. These methods offer benefits such as high yields, reusability of catalysts, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions for these reactions depend on the desired transformation and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s bioactive profile is attributed to its ability to form hydrogen bonds and interact with different target receptors. This interaction can disrupt processes related to DNA replication, making it effective against bacterial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to the presence of the bromine, methyl, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties

Biological Activity

6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multicomponent reactions. A common method utilizes vanadium oxide on fluorapatite as a catalyst in an ethanol solvent at room temperature, yielding high product concentrations.

Biological Activity

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of thiadiazole compounds have shown promising antimicrobial effects. Specifically, studies have demonstrated that these compounds can inhibit biofilm formation in Pseudomonas aeruginosa and possess activity comparable to established antibiotics like ampicillin .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies have shown that it can effectively inhibit the growth of colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells . The mechanism appears to involve disruption of DNA replication processes through interactions with specific molecular targets.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, such as MurB in E. coli, and CYP51 in fungal pathways, suggesting its utility in treating bacterial and fungal infections .

The bioactivity of this compound is attributed to its ability to form hydrogen bonds with target receptors. This interaction can disrupt critical biological processes, including DNA replication and enzyme functions essential for microbial survival.

Case Studies

Several case studies highlight the compound's efficacy:

  • Antimicrobial Study : A study conducted on various thiadiazole derivatives showed that compound 3 (related structure) exhibited significant antibiofilm activity against P. aeruginosa, indicating the potential for developing new antimicrobial agents based on this scaffold .
  • Anticancer Evaluation : In a comparative study of several thiadiazole derivatives, this compound was found to have low toxicity in both cancerous (MCF7) and non-cancerous (HK-2) cell lines while effectively inhibiting cancer cell proliferation .

Comparative Analysis

To better understand the unique properties of this compound compared to similar structures, a comparison with other thiadiazole derivatives is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Target
This compoundHighModerateMurB/CYP51
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinesModerateHighVarious
1,3,4-Thiadiazole DerivativesVariableHighVarious

Properties

Molecular Formula

C7H3BrF3N3OS

Molecular Weight

314.08 g/mol

IUPAC Name

6-bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H3BrF3N3OS/c1-2-13-14-5(15)3(8)4(7(9,10)11)12-6(14)16-2/h1H3

InChI Key

SQWGZXSOMHSZRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C(=C(N=C2S1)C(F)(F)F)Br

Origin of Product

United States

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